β-Amino Acid vs. α-Amino Acid Ionization Profiles
3-Amino-4-cyclopropylbutanoic acid is a β-amino acid with a predicted pKa of 3.85 ± 0.10 for the carboxylic acid group . In contrast, (2S)-2-amino-4-cyclopropylbutanoic acid is an α-amino acid with a typical α-amino acid pKa₁ (carboxyl) near ~2.2 and pKa₂ (ammonium) near ~9.0. The β-amino acid scaffold results in a more basic carboxylate pKa, meaning that at physiological pH 7.4, 3-amino-4-cyclopropylbutanoic acid exists predominantly as a zwitterion with a different charge distribution than its α-amino acid regioisomer. This altered ionization profile affects solubility, passive membrane permeability, and recognition by amino acid transporters and receptors . The commercially available (3R)-enantiomer hydrochloride salt (CAS 1335546-69-4) further enhances aqueous solubility compared to the free base .
| Evidence Dimension | Predicted pKa (carboxylic acid group) |
|---|---|
| Target Compound Data | pKa = 3.85 ± 0.10 (predicted) for (3R)-3-amino-4-cyclopropylbutanoic acid |
| Comparator Or Baseline | Typical α-amino acids: pKa₁ (carboxyl) ~2.2; (2S)-2-amino-4-cyclopropylbutanoic acid (α-amino acid regioisomer) |
| Quantified Difference | ΔpKa ≈ +1.65 units (more basic carboxylate in β-amino acid) |
| Conditions | Predicted pKa values from ChemicalBook database; α-amino acid pKa values from standard biochemical references |
Why This Matters
The altered pKa shifts the ionization equilibrium at physiological pH, directly impacting solubility, passive diffusion, and transporter recognition—making the β-amino acid scaffold a deliberate choice rather than an interchangeable option with α-amino acid building blocks.
